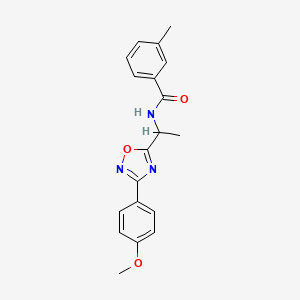
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide, also known as MOPEB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MOPEB belongs to the class of oxadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is still unclear, but it is believed to be mediated through various signaling pathways. This compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. In a study conducted by Lee et al., this compound was found to inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated macrophages. Another study by Kim et al. reported that this compound exhibited potent antioxidant activity by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.
実験室実験の利点と制限
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has several advantages for lab experiments, including its simple synthesis method and potent biological activities. However, there are also some limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. Therefore, further studies are needed to determine the optimal concentration and application of this compound in various experimental settings.
将来の方向性
There are several potential future directions for the research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its signaling pathways. Secondly, the potential applications of this compound in various fields, such as anti-inflammatory and anticancer therapy, should be further explored. Thirdly, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the in vivo efficacy and safety of this compound should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a novel compound with potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its simple synthesis method and potential therapeutic applications make it an attractive compound for further research. However, its exact mechanism of action and potential toxicity at high concentrations require further investigation. The future directions for the research on this compound include elucidating its signaling pathways, exploring its potential applications, developing novel derivatives, and evaluating its in vivo efficacy and safety.
合成法
The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide involves the reaction between 4-methoxyphenyl hydrazine and ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with 3-methylbenzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of this compound is a relatively simple and efficient process, which makes it an attractive compound for further research.
科学的研究の応用
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Lee et al., this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Kim et al. reported that this compound exhibited potent antioxidant activity by scavenging free radicals. Moreover, this compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-6-15(11-12)18(23)20-13(2)19-21-17(22-25-19)14-7-9-16(24-3)10-8-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWKDYHBNBKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
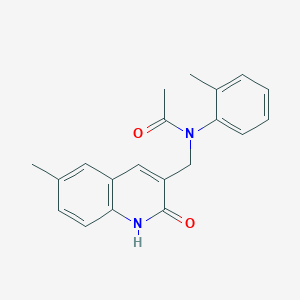
![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
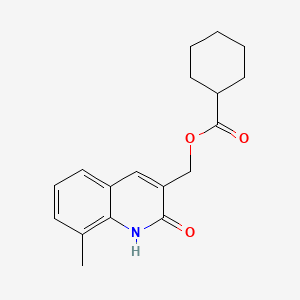
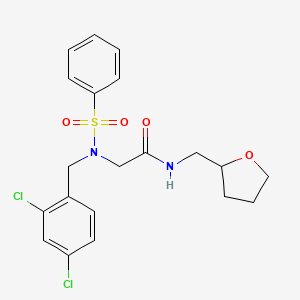
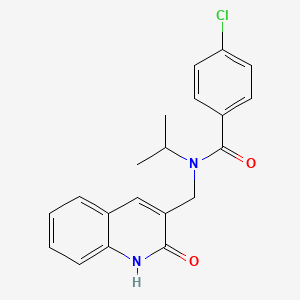
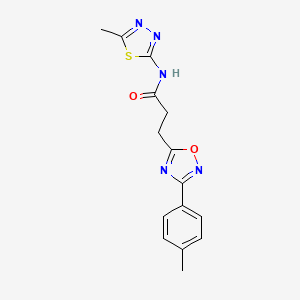
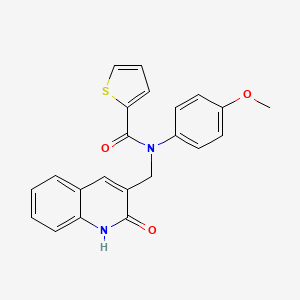

![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)

![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
